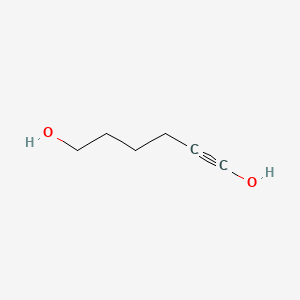

Hex-1-yne-1,6-diol

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The alkyne proton (C1-H) appears as a singlet near δ 2.5–3.0 ppm due to deshielding by the electronegative sp-hybridized carbon. Hydroxyl protons (C1-OH and C6-OH) resonate as broad singlets at δ 1.5–2.0 ppm, suppressed in deuterated solvents.

- ¹³C NMR : The sp-hybridized carbons (C1 and C2) are observed at δ 70–80 ppm and δ 85–95 ppm, respectively. Remaining carbons (C3–C6) resonate between δ 20–40 ppm.

| NMR Signal Assignment | Chemical Shift (ppm) |

|---|---|

| C1-H (alkyne proton) | 2.5–3.0 |

| C1-OH (hydroxyl proton) | 1.5–2.0 |

| C1 (sp carbon) | 70–80 |

| C2 (sp carbon) | 85–95 |

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

The compound exhibits weak absorption in the UV region (λₘₐₓ ≈ 210–230 nm) due to π→π* transitions in the alkyne group.

Crystallographic Data and X-ray Diffraction Studies

Experimental X-ray diffraction data for this compound are not publicly available. However, analogies with 1,6-hexanediol suggest a monoclinic crystal system with P2₁/c space group, stabilized by O-H···O hydrogen bonds between hydroxyl groups. The alkyne group’s linearity likely imposes tighter packing constraints compared to saturated diols, reducing unit cell volume.

Computational Chemistry Predictions (DFT, Molecular Dynamics)

Density Functional Theory (DFT)

- Bond Lengths : The C≡C bond length is calculated as 1.20 Å, consistent with sp hybridization. C-O and C-C bond lengths are 1.43 Å and 1.54 Å, respectively.

- Molecular Electrostatic Potential (MEP) : High electron density is localized around the alkyne and hydroxyl groups, favoring nucleophilic attacks at C1.

Molecular Dynamics (MD) Simulations

Simulations in aqueous solutions predict:

- Solvation Shells : Hydroxyl groups form hydrogen bonds with water, while the alkyne segment remains hydrophobic.

- Diffusion Coefficients : Lower than 1,6-hexanediol due to reduced flexibility.

| Computational Parameter | Value |

|---|---|

| C≡C Bond Length | 1.20 Å |

| C-O Bond Length | 1.43 Å |

| Dipole Moment | 3.2 Debye |

Properties

CAS No. |

143672-70-2 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

hex-1-yne-1,6-diol |

InChI |

InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h7-8H,1-3,5H2 |

InChI Key |

KNPAJOJKZPABSC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO)CC#CO |

Origin of Product |

United States |

Preparation Methods

Oxidation of Cyclohexane and Subsequent Processing

Starting Material: Cyclohexane is oxidized using oxygen or oxygen-containing gases in the presence of cobalt or cobalt salt catalysts (e.g., cobalt octylate) at temperatures between 150 to 180°C and pressures of 0.8 to 1.2 MPa.

Reaction Mixture: The oxidation yields a mixture containing cyclohexanone, cyclohexanol, and by-products such as glutaric acid, adipic acid, and 6-hydroxycaproic acid.

Extraction: The reaction mixture is extracted with water (1-10% by weight relative to the oxidized mixture) to separate the aqueous phase containing carboxylic acids and other by-products from the organic phase containing cyclohexanone and cyclohexanol.

Esterification and Hydrogenation: The aqueous extract containing carboxylic acids is esterified with lower alcohols, followed by hydrogenation to convert esters into 1,6-hexanediol.

Purification: Distillation is employed to separate 1,6-hexanediol from impurities such as 1,4-cyclohexanediol, 1,5-hexanediol, and other high-boiling components that can adversely affect polymerization rates.

This process is described in detail in patents US8304585B2 and EP1975146A1, which emphasize the importance of removing impurities to improve polymerization performance in polyurethane and polyester production.

Esterification and Depolymerization Techniques

Esterification is conducted while simultaneously removing water and organic acids to enhance reaction efficiency and reduce equipment complexity.

Depolymerization of oligomer esters formed during concentration is necessary to achieve high yield and purity of 1,6-hexanediol.

The process avoids deactivation of Lewis acid and basic catalysts by controlling water and acid content, which also helps prevent corrosion of reaction vessels.

Reaction conditions such as temperature and pressure are optimized to maximize depolymerization yield, as shown in graphical data from patent disclosures.

Distillation and Purification Strategies

Distillation is performed under reduced pressure (5 to 3000 mbar absolute) to separate low boilers (e.g., methanol, water, 1-hexanol) and high boilers (higher boiling esters and nitrogen-containing impurities) from 1,6-hexanediol.

Advanced distillation columns, such as dividing wall columns or columns with side offtakes, are used to achieve high purity with nitrogen content below 5 ppm.

Batch distillation may be employed for further purification, operating at bottom temperatures above 100°C with residence times exceeding 5 minutes to ensure removal of impurities.

The purified 1,6-hexanediol is suitable for polymer synthesis, particularly for polyurethanes and polyesters, where impurity levels critically affect polymerization kinetics and molecular weight.

Laboratory Synthesis (Reduction of Adipates)

Laboratory-scale synthesis can be achieved by reducing adipates (esters of adipic acid) with strong reducing agents such as lithium aluminium hydride.

This method is impractical for industrial scale due to cost and safety concerns but is useful for small-scale preparation and research purposes.

Chemical Reactions Analysis

Types of Reactions: Hex-1-yne-1,6-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products:

Oxidation: Produces hex-1-yne-1,6-dione.

Reduction: Yields hex-1-ene-1,6-diol or hexane-1,6-diol.

Substitution: Forms hex-1-yne-1,6-dichloride or hex-1-yne-1,6-dibromide.

Scientific Research Applications

Applications in Organic Synthesis

1. Precursor for Complex Molecules:

Hex-1-yne-1,6-diol has been utilized as a precursor in the synthesis of various biologically active compounds. For instance, it can be transformed into Δ1,Z3,Z6,Z9-tetraenes through iodination and hydrogenation processes, which are crucial for developing pheromone analogs used in pest control .

2. Sonogashira Reaction:

The compound is also employed in the Sonogashira coupling reaction, where it reacts with aryl halides to form enynes. This method has shown yields ranging from 48% to 85%, making it a valuable tool for synthesizing compounds with potential pharmaceutical applications .

3. Synthesis of Oxazinoindoles:

Research indicates that this compound can be used in the synthesis of oxazinoindoles, which have demonstrated neuroprotective properties against Alzheimer's disease-related damage. The synthesis involves multiple steps including cyclization reactions that yield compounds with significant biological activity .

Case Studies

Case Study 1: Biological Activity Assessment

A study evaluated the neuroprotective effects of oxazinoindoles synthesized from this compound derivatives. The results indicated that certain derivatives exhibited activity comparable to established neuroprotective agents like epigallocatechin gallate (EGCG), highlighting the potential therapeutic uses of these compounds .

Case Study 2: Pheromone Synthesis

In another application, this compound was used as a starting material in synthesizing sex pheromones for lepidopteran species. The chemical transformations involved converting this compound into more complex structures that mimic natural pheromones, demonstrating its utility in agricultural chemistry .

Data Table: Summary of Applications

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Precursor for complex organic molecules | Varies (48%-85% yields) |

| Biological Activity | Neuroprotective effects in Alzheimer's models | Comparable to EGCG |

| Pheromone Synthesis | Development of synthetic sex pheromones | Effective for pest control |

Mechanism of Action

The mechanism of action of Hex-1-yne-1,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds, while the alkyne group can participate in π-π interactions and nucleophilic addition reactions. These interactions enable the compound to modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Hexane-1,6-diol (CAS 629-11-8)

- Molecular Formula : C₆H₁₄O₂

- Functional Groups : Two terminal hydroxyl groups on a saturated hexane chain.

- Properties : High hydrophilicity, hygroscopicity, and flexibility due to the absence of unsaturation .

- Applications :

- Safety : Low volatility (boiling point ~250°C) but may cause mild skin irritation.

(3E)-3-Hexene-1,6-diol (CAS 71655-17-9)

- Molecular Formula : C₆H₁₂O₂

- Functional Groups : Hydroxyl groups at positions 1 and 6; trans double bond at position 3.

- Properties :

- Applications: Potential monomer for specialty polymers requiring controlled rigidity. Intermediate in fragrance synthesis (e.g., green leaf volatiles) .

- Safety : Requires precautions for inhalation hazards and skin contact .

2,4-Hexadiyne-1,6-diol (CAS 3031-68-3)

- Molecular Formula : C₆H₆O₂

- Functional Groups : Two conjugated triple bonds (diynes) at positions 2 and 4; hydroxyl groups at terminals.

- Properties :

- Applications :

- Building block for conductive polymers or metal-organic frameworks (MOFs).

- Substrate in click chemistry reactions (e.g., azide-alkyne cycloaddition).

- Safety: Limited data; likely flammable due to alkyne content.

1,6-Hexanedithiol (CAS 1191-43-1)

- Molecular Formula : C₆H₁₄S₂

- Functional Groups : Terminal thiol (-SH) groups instead of hydroxyls.

- Properties :

- Applications: Self-assembled monolayers (SAMs) in nanotechnology. Crosslinker in rubber vulcanization.

Data Table: Key Comparative Metrics

Research Findings and Trends

- Reactivity: The triple bond in this compound likely enhances its utility in cross-coupling reactions compared to saturated or mono-unsaturated analogs .

- Thermal Stability : Saturated diols (e.g., Hexane-1,6-diol) exhibit higher thermal stability, while diynes or alkenes may degrade under heat .

- Industrial Use : Saturated and thiol derivatives dominate industrial applications due to cost-effectiveness and established safety protocols .

Biological Activity

Hex-1-yne-1,6-diol (C₆H₁₀O₂) is a compound that has garnered attention in the field of organic chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of alkynes, including this compound. A study focusing on organoselanyl and organotellanyl alkynes demonstrated that these compounds exhibit significant antimicrobial activity against various bacterial strains. This compound was included in this category due to its structural similarities and was shown to inhibit the growth of certain pathogens effectively .

Cytotoxicity and Anticancer Activity

Several investigations have explored the cytotoxic effects of alkynes on cancer cell lines. This compound has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced cancer cell death .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis begins with readily available alkyne precursors.

- Hydroxylation : The introduction of hydroxyl groups can be achieved through various methods such as hydroboration-oxidation or direct oxidation techniques.

- Purification : The final product is purified using standard chromatographic techniques.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Organic Chemistry, researchers evaluated the antimicrobial efficacy of various alkynes, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Gram-positive bacteria comparable to established antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Penicillin) | 16 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 50 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 60 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.